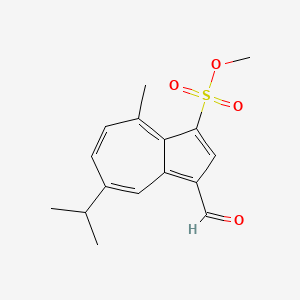
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate is a complex organic compound with the molecular formula C18H22O4S It is characterized by its azulene core structure, which is a bicyclic aromatic hydrocarbon known for its deep blue color
準備方法
The synthesis of Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through various methods, including cyclization reactions of suitable precursors.
Formylation: Introduction of the formyl group at the 3-position can be achieved using formylation reagents such as formic acid or its derivatives.
Sulfonation: The sulfonate group is introduced using sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .
化学反応の分析
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s azulene core is known for its anti-inflammatory and antimicrobial properties, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the formulation of dyes and pigments due to its intense blue color and stability
作用機序
The mechanism of action of Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate involves its interaction with various molecular targets. The azulene core can interact with biological membranes, potentially disrupting their function. The formyl group can participate in chemical reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. The sulfonate group enhances the compound’s solubility and reactivity in aqueous environments .
類似化合物との比較
Methyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate can be compared with other azulene derivatives, such as:
Isopropyl 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: Similar structure but with an isopropyl ester group instead of a methyl ester.
Sodium 3-formyl-5-isopropyl-8-methylazulene-1-sulfonate: The sodium salt form, which has different solubility and reactivity properties.
Methyl 3-formyl-5-isopropyl-8-methylazulene: Lacks the sulfonate group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and solubility characteristics .
特性
分子式 |
C16H18O4S |
|---|---|
分子量 |
306.4 g/mol |
IUPAC名 |
methyl 3-formyl-8-methyl-5-propan-2-ylazulene-1-sulfonate |
InChI |
InChI=1S/C16H18O4S/c1-10(2)12-6-5-11(3)16-14(7-12)13(9-17)8-15(16)21(18,19)20-4/h5-10H,1-4H3 |
InChIキー |
ZBFHEUNVAPVVNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C=O)S(=O)(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


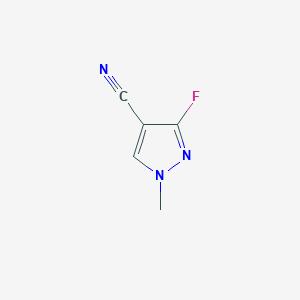
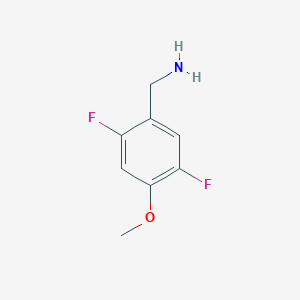

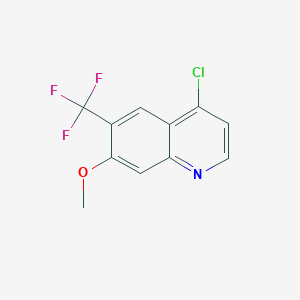
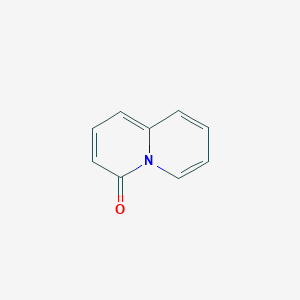
![6-Chloro-3-hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B12971741.png)
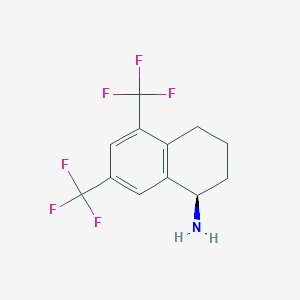
![(6R,7R)-Benzhydryl 7-((Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetamido)-3-((E)-((R)-1'-(tert-butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-ylidene)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12971753.png)
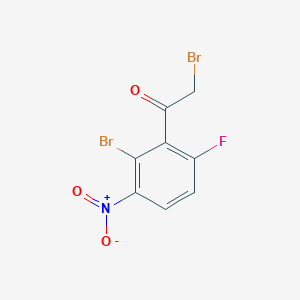
![3-Amino-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid](/img/structure/B12971769.png)

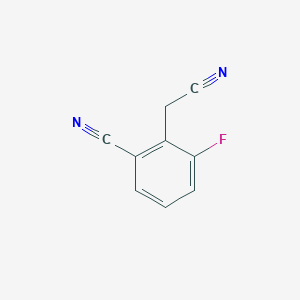

![5-Methyl-5H-benzo[b]carbazole](/img/structure/B12971789.png)
